Carbonate Tolerance in Cyanide Silver Baths: KAg(CN)₂ Enables 50% Higher Allowable Carbonate Concentration Than Sodium Systems
During extended operation, cyanide electroplating baths accumulate carbonate from atmospheric CO₂ absorption. In sodium-based systems, sodium carbonate concentrations exceeding 60 g/L cause silver deposits to become rough and crystalline. In contrast, potassium-based systems using KAg(CN)₂ tolerate potassium carbonate concentrations up to 90 g/L without detrimental effects on deposit quality [1]. This difference is also corroborated by independent sources noting that sodium carbonate causes roughness above approximately 50 g/L, while potassium carbonate remains non-problematic up to about 100 g/L [2].
| Evidence Dimension | Maximum tolerable carbonate concentration before deposit roughness |
|---|---|
| Target Compound Data | 90 g/L (potassium carbonate, K₂CO₃) |
| Comparator Or Baseline | 60 g/L (sodium carbonate, Na₂CO₃) |
| Quantified Difference | 30 g/L higher tolerance (50% increase) |
| Conditions | Cyanide silver electroplating bath during extended operation with atmospheric CO₂ exposure |
Why This Matters
Higher carbonate tolerance extends bath service life and reduces maintenance frequency, directly lowering operational costs and process downtime.
- [1] Zgdiandu. 氰化物镀银为什么采用钾盐而不采用钠盐? [Why potassium salts are used instead of sodium salts in cyanide silver plating]. 2009. View Source
- [2] ScienceDirect. Silver Plating. In: Reference Module in Materials Science and Materials Engineering. View Source
